![molecular formula C15H23N3O3 B3014165 3,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide CAS No. 2380095-34-9](/img/structure/B3014165.png)
3,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DMXAA and has been extensively studied for its anticancer and anti-inflammatory properties.
Mechanism of Action
DMXAA works by binding to the STING (Stimulator of Interferon Genes) protein, which is a key regulator of the immune response. This binding leads to the activation of the STING pathway, which triggers the production of type I interferons and other cytokines. These cytokines then activate the immune system, leading to the destruction of cancer cells.
Biochemical and Physiological Effects
DMXAA has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis, and activate the immune system. DMXAA has also been shown to increase the production of nitric oxide, which is a potent vasodilator.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMXAA is its ability to activate the immune system, leading to the destruction of cancer cells by the immune system. This makes it an attractive candidate for cancer therapy. However, DMXAA has some limitations for lab experiments. It is a relatively unstable compound and is sensitive to light and moisture. It also has a low solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for DMXAA research. One direction is to investigate its potential applications in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another direction is to investigate its potential applications in other diseases, such as autoimmune diseases and infectious diseases. Finally, there is a need to develop more stable and soluble forms of DMXAA to make it easier to work with in lab experiments.
Conclusion
In conclusion, DMXAA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer therapy. It has been extensively studied for its anticancer and anti-inflammatory properties and has been shown to activate the immune system, leading to the destruction of cancer cells by the immune system. DMXAA has some advantages and limitations for lab experiments, and there are several future directions for DMXAA research.
Synthesis Methods
The synthesis of DMXAA involves the condensation of 3,5-dimethylisoxazole-4-carboxylic acid with 1-(4-morpholinyl)-1-cyclobutanemethanol. This reaction is catalyzed by dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting product is then purified through column chromatography to obtain DMXAA in its pure form.
Scientific Research Applications
DMXAA has been extensively studied for its potential applications in cancer therapy. It has been shown to induce tumor necrosis and inhibit angiogenesis, which are two important processes in cancer progression. DMXAA has also been shown to activate the immune system, leading to the destruction of cancer cells by the immune system.
properties
IUPAC Name |
3,5-dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11-13(12(2)21-17-11)14(19)16-10-15(4-3-5-15)18-6-8-20-9-7-18/h3-10H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQLPESRGVUABM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NCC2(CCC2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4S,5S)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aS,6aS,6bR,9R,10S,11R,12aR,14bS)-8,11-dihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B3014085.png)

![8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3014088.png)

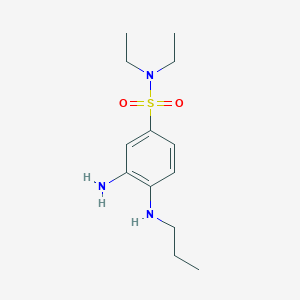
![2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide](/img/structure/B3014092.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)

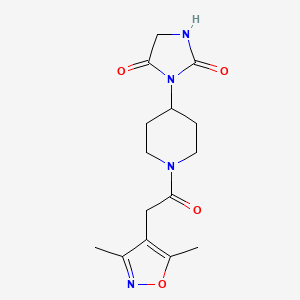
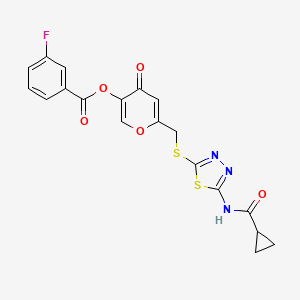
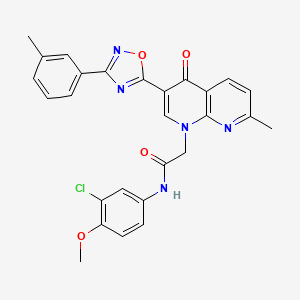
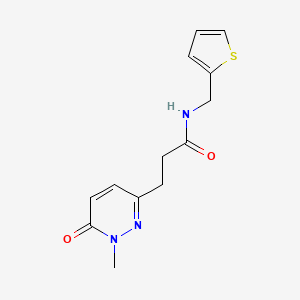
![N-[2-[[5-[(2,6-Dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3014105.png)